N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-2-(3-METHOXYPHENOXY)ACETAMIDE
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Overview
Description
N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-2-(3-METHOXYPHENOXY)ACETAMIDE is an organic compound with a complex structure It is characterized by the presence of methoxy groups, a tolyl group, and a phenoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-2-(3-METHOXYPHENOXY)ACETAMIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the intermediate: The initial step involves the reaction of o-tolyl ethylamine with methoxyacetyl chloride to form an intermediate.
Coupling reaction: The intermediate is then reacted with 3-methoxyphenol in the presence of a base, such as sodium hydride, to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-2-(3-METHOXYPHENOXY)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., sodium methoxide) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-2-(3-METHOXYPHENOXY)ACETAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-2-(3-METHOXYPHENOXY)ACETAMIDE exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor binding: It may bind to specific receptors, modulating cellular responses.
Signal transduction: The compound can influence signal transduction pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxy-2-(p-tolyl)ethyl)-2-(3-methoxyphenoxy)acetamide: Similar structure but with a para-tolyl group.
N-(2-methoxy-2-(m-tolyl)ethyl)-2-(3-methoxyphenoxy)acetamide: Similar structure but with a meta-tolyl group.
Uniqueness
N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-2-(3-METHOXYPHENOXY)ACETAMIDE is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-[2-methoxy-2-(2-methylphenyl)ethyl]-2-(3-methoxyphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4/c1-14-7-4-5-10-17(14)18(23-3)12-20-19(21)13-24-16-9-6-8-15(11-16)22-2/h4-11,18H,12-13H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFVVXUJPYBRYQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CNC(=O)COC2=CC=CC(=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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